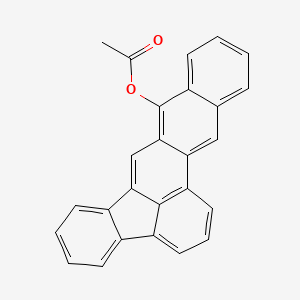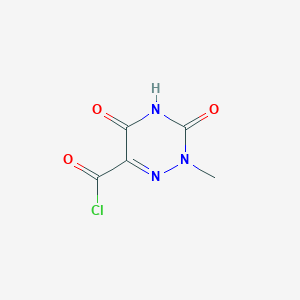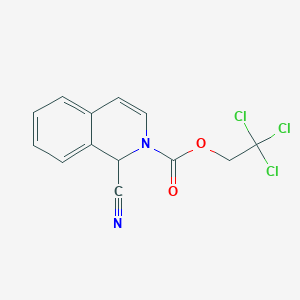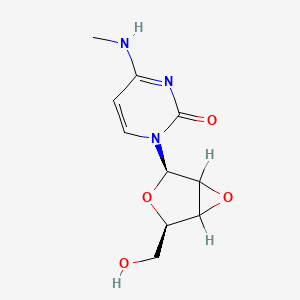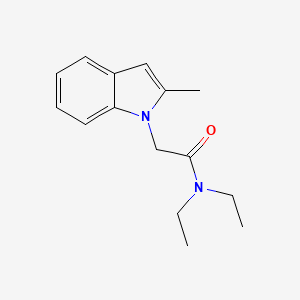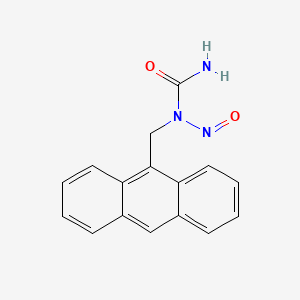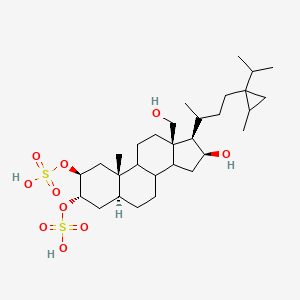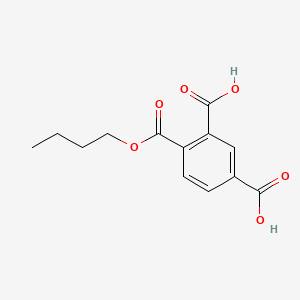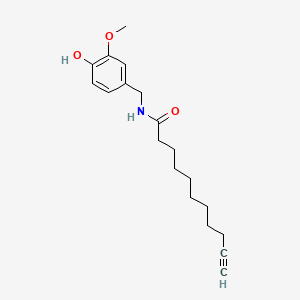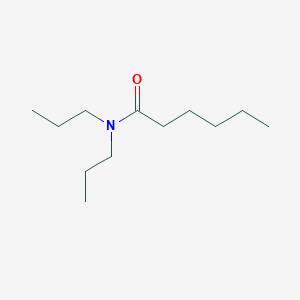
n,n-Dipropylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropylhexanamide: is an organic compound with the molecular formula C12H25NO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its versatile applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dipropylhexanamide can be synthesized through the reaction of hexanoyl chloride with dipropylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dipropylhexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of amides.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Hexylamine.
Substitution: N-alkylated derivatives.
Applications De Recherche Scientifique
N,N-Dipropylhexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mécanisme D'action
The mechanism of action of N,N-Dipropylhexanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity and receptor binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- N,N-Diethylacetamide
Comparison: N,N-Dipropylhexanamide is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to shorter-chain amides like DMF and DMA. This difference in structure can lead to variations in their applications and effectiveness in different chemical reactions .
Propriétés
Numéro CAS |
5421-56-7 |
|---|---|
Formule moléculaire |
C12H25NO |
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
N,N-dipropylhexanamide |
InChI |
InChI=1S/C12H25NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h4-11H2,1-3H3 |
Clé InChI |
ISWSEUIDZKIKIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


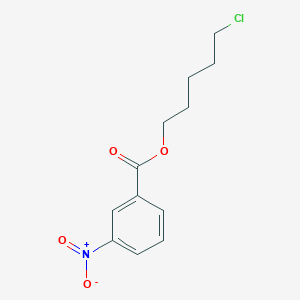
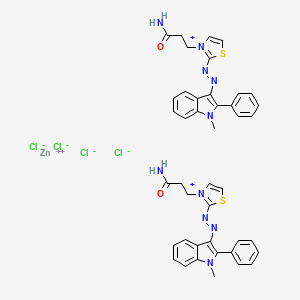
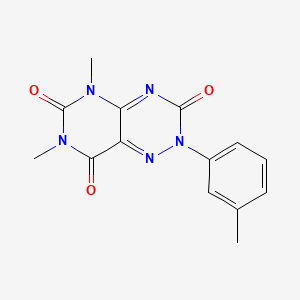
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
